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Compound of Interest

4-Methylbenzylidene-4-
Compound Name:
methylaniline

Cat. No.: B2402642

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for the imine
compound 4-Methylbenzylidene-4-methylaniline (CisHisN, CAS No: 16979-20-7).[1] Due to
the limited availability of directly published experimental spectra for this specific molecule, this
document combines existing mass spectrometry data with predicted Nuclear Magnetic
Resonance (NMR) and Infrared (IR) spectral data based on the analysis of its structural
components and data from closely related compounds.

Molecular Structure and Properties

e Molecular Formula: CisHisN[1]

e Molecular Weight: 209.29 g/mol [1]

o IUPAC Name: 4-methyl-N-[(4-methylphenyl)methylidene]aniline[1]
e Synonyms: N-(4-Methylbenzylidene)-p-toluidine[1]

The structure consists of two p-tolyl groups linked by an azomethine (-CH=N-) bridge. This
arrangement of aromatic rings and the imine functionality dictates its characteristic spectral
features.
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Spectral Data Summary

The following tables summarize the available and predicted spectral data for 4-
Methylbenzylidene-4-methylaniline.

'H NMR Spectroscopy (Predicted)

Solvent: CDCIs Frequency: 400 MHz

Chemical Shift ()

Multiplicity Integration Assignment
pPpm
~8.3-8.5 Singlet 1H Imine proton (-CH=N-)
Aromatic protons
~7.7-7.9 Doublet 2H
(ortho to -CH=N)
Aromatic protons
~7.2-74 Doublet 2H
(meta to -CH=N)
Aromatic protons
~7.1-73 Doublet 2H
(ortho to -N=)
Aromatic protons
~6.9-7.1 Doublet 2H
(meta to -N=)
_ Methyl protons (-CHs
~2.4 Singlet 3H ) )
on benzylidene ring)
) Methyl protons (-CHs
~2.3 Singlet 3H

on aniline ring)

3C NMR Spectroscopy (Predicted)

Solvent: CDCIs Frequency: 100 MHz
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Chemical Shift (6) ppm

Assignment

~160 - 165 Imine carbon (-CH=N-)
~148 - 152 Aromatic quaternary carbon (C-N)
~140 - 145 Aromatic quaternary carbon (C-CH=N)
Aromatic quaternary carbon (C-CHs on
~138 - 142 . .
benzylidene ring)
Aromatic quaternary carbon (C-CHs on aniline
~130- 135 .
ring)
~129 - 130 Aromatic CH carbons
~128 - 129 Aromatic CH carbons
~120 - 122 Aromatic CH carbons
~21-22 Methyl carbon (-CHs on benzylidene ring)
~20-21 Methyl carbon (-CHs on aniline ring)

Infrared (IR) Spectroscopy (Predicted)

Wavenumber (cm—?) Intensity Assignment
~3050 - 3000 Medium Aromatic C-H stretch
~2950 - 2850 Medium-Weak Methyl C-H stretch
~1620 - 1640 Strong C=N (imine) stretch

~1600, 1580, 1500

Medium-Strong

Aromatic C=C skeletal

vibrations

~810 - 840

Strong

p-disubstituted benzene C-H

out-of-plane bend

Mass Spectrometry (Experimental)

lonization Method: Electron lonization (EI)
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The NIST WebBook provides the mass spectrum for 4-Methylbenzylidene-4-methylaniline.[1]

m/z Relative Intensity Assignment

209 High Molecular ion [M]*
208 High [M-H]*

194 Medium [M-CHs]*

118 Medium [CsH10N]* fragment
91 High [C7H7]* (tropylium ion)

Experimental Protocols (Generalized)

The following are generalized experimental protocols for obtaining the spectral data presented
above.

NMR Spectroscopy

o Sample Preparation: Dissolve approximately 5-10 mg of 4-Methylbenzylidene-4-
methylaniline in ~0.7 mL of deuterated chloroform (CDCIs) containing tetramethylsilane
(TMS) as an internal standard.

¢ Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

e 1H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to
achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 0-10
ppm, a relaxation delay of 1-2 seconds, and a pulse angle of 45-90 degrees.

e 13C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse
sequence. A wider spectral width (e.g., 0-200 ppm) and a longer acquisition time with a
higher number of scans are typically required due to the lower natural abundance of 13C.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the peaks in the *H NMR spectrum and reference both
spectra to the TMS signal at 0.00 ppm.
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IR Spectroscopy

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount
of the solid sample with dry KBr powder and pressing the mixture into a thin, transparent
disk. Alternatively, for a solution-phase spectrum, dissolve the sample in a suitable solvent
(e.g., chloroform) and place itin a liquid IR cell.

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm~1).
Acquire a background spectrum of the pure KBr pellet or solvent first, which is then
automatically subtracted from the sample spectrum.

Data Analysis: Identify and assign the characteristic absorption bands corresponding to the
different functional groups in the molecule.

Mass Spectrometry

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,
typically via a direct insertion probe for solid samples or after separation by gas
chromatography (GC-MS).

lonization: Employ electron ionization (El) at a standard energy of 70 eV.

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a
mass analyzer (e.g., quadrupole, time-of-flight).

Detection: Detect the ions and generate a mass spectrum showing the relative abundance of
each ion.

Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to
deduce the structure of the molecule.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like 4-Methylbenzylidene-4-methylaniline.
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Synthesis & Purification

Synthesis of
4-Methylbenzylidene-4-methylaniline
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Methylbenzylidene-4-methylaniline [webbook.nist.gov]

» To cite this document: BenchChem. [Spectroscopic Profile of 4-Methylbenzylidene-4-
methylaniline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2402642#4-methylbenzylidene-4-methylaniline-
spectral-data-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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